molecular formula C20H24Br2 B1353887 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl CAS No. 70728-93-7

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

Cat. No. B1353887
CAS RN: 70728-93-7
M. Wt: 424.2 g/mol
InChI Key: GOLHJMJCRFQWNY-UHFFFAOYSA-N
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Description

2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl is a chemical compound with the CAS Number: 70728-93-7 . It has a molecular weight of 424.22 and its linear formula is C20H24Br2 .


Physical And Chemical Properties Analysis

2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl is a solid at room temperature . It should be stored sealed in a dry environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Metal Complexes : Schiff bases derived from 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl, related to 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, have been used to create copper, manganese, and zinc complexes, demonstrating potential in anticancerous and antiproliferative activities (Ababneh et al., 2021).
  • Thermochemical and Kinetic Studies : Investigations into the thermodynamic and kinetic properties of similar biphenyl compounds, focusing on their reactivity and bond dissociation energies, are crucial for understanding their antioxidant and polymerization inhibition potential (Lucarini et al., 2001).
  • Synthesis of Organometallic Complexes : Square planar iron(II) complexes involving biphenyl-2,2′-diyl compounds exhibit notable reactivity toward various organic substrates, highlighting their potential in catalysis and organic synthesis (Wang et al., 2017).

Material Science and Polymer Chemistry

  • Formation of Polymorphs : Studies on different polymorphs of compounds like 4,4'-Di(tert.-butyl)-biphenyl provide insights into molecular conformations, stability, and crystallization behavior, which are essential for material science applications (Näther et al., 2002).
  • Development of Molecular Glasses : The synthesis of novel compounds based on biphenyl structure, aimed for use in low molecular weight photoresists, highlights the potential of these materials in advanced lithography and electronic applications (Li et al., 2012).

Organic Chemistry and Catalysis

  • Reactions with Organometallic Reagents : The reaction of dibromo-biphenyl compounds with organometallic reagents, such as Grignard and dilithio reagents, demonstrates their role in synthesizing complex organic structures and intermediates for further chemical transformations (Corey et al., 2010).
  • Structure-Property Relations in Polymers : Investigating the electrochemical and optical properties of polymers based on benzimidazole and biphenyl demonstrates how changes in donor units can drastically alter these properties, which is vital for developing new materials with specific electronic and optical characteristics (Zaifoglu et al., 2013).

Advanced Synthesis Techniques

  • Selective Monolithiation Using Microflow Systems : The use of microflow systems for the selective monolithiation of dibromobiaryls, including dibromobiphenyls, highlights innovative methods in synthesis that offer precise control and efficiency (Nagaki et al., 2008).

Asymmetric Catalysis

  • Application in Asymmetric Hydrogenations : Research into optically active diphosphetanyls derived from biphenyl compounds and their use in rhodium-catalyzed asymmetric hydrogenations underlines their significance in creating chiral molecules, a key aspect in pharmaceutical and fine chemical synthesis (Imamoto et al., 2004).

Catalytic Applications and Zeolite Chemistry

  • Tert-Butylation over Zeolites : Studies on the tert-butylation of biphenyl over various zeolites in liquid phase conditions show the potential of these processes in producing selectively substituted biphenyl derivatives, useful in various industrial applications (Mravec et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 . More safety information can be found in the MSDS .

properties

IUPAC Name

2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHJMJCRFQWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501858
Record name 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

CAS RN

70728-93-7
Record name 2,2′-Dibromo-4,4′-di-tert-butylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70728-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-4,4'-di-tert-butyl-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Shoji, M Hwang, H Sugiyama, F Ishiwari… - Materials Chemistry …, 2018 - pubs.rsc.org
Porous polymers offer great advantages compared to other microporous materials in terms of solubility and processability. However, the design of porous polymers has suffered from the …
Number of citations: 13 pubs.rsc.org
PT Bohan - 2019 - escholarship.org
Another way to address the steric limitations of having a linear gold (I) catalyst would be to use a gold (III) catalyst which would exhibit square-planar geometry. However, the majority of …
Number of citations: 0 escholarship.org
PT Bohan - 2019 - search.proquest.com
Chapter 1–A brief introduction to enantioselective gold catalysis is presented in this chapter. The limitations of enantioselective gold catalysis and the various methods that have been …
Number of citations: 0 search.proquest.com

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